Mcl-1/bcl-2-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

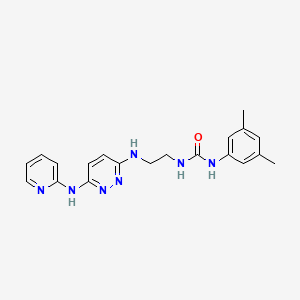

“Mcl-1/bcl-2-IN-2” is a potent and selective dual inhibitor of Mcl-1 and Bcl-2 . These proteins are involved in the regulation of apoptosis versus cell survival, and in the maintenance of viability but not of proliferation . They mediate their effects by interacting with a number of other regulators of apoptosis .

Synthesis Analysis

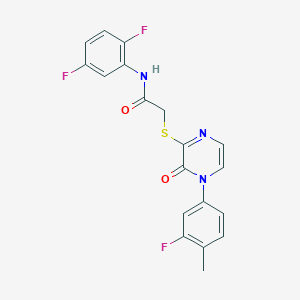

The synthesis of Mcl-1/bcl-2-IN-2 involves the design, synthesis, and evaluation of novel indole derivatives as Bcl-2/Mcl-1 dual inhibitors . A series of novel indole derivatives were designed, synthesized, and evaluated for their binding affinity to Bcl-2 family proteins and antiproliferative activity against selected cancer cell lines .Molecular Structure Analysis

The molecular structure of Mcl-1/bcl-2-IN-2 is based on a Mcl-1/Bcl-2 dual inhibitor . Structure-directed molecular design and structure-activity relationship (SAR) analysis were performed to investigate structural features contributing to the Mcl-1/Bcl-2 binding selectivity and affinity .Chemical Reactions Analysis

The chemical reactions involving Mcl-1/bcl-2-IN-2 are primarily related to its role as a dual inhibitor of Bcl-2 and Mcl-1 . It has been shown that bicyclic compounds targeting both Bcl-2 and Mcl-1 can exhibit better outcomes than targeting using a single agent .Physical And Chemical Properties Analysis

The physical and chemical properties of Mcl-1/bcl-2-IN-2 are primarily related to its role as a dual inhibitor of Bcl-2 and Mcl-1 . It has been shown that bicyclic compounds targeting both Bcl-2 and Mcl-1 can exhibit better outcomes than targeting using a single agent .Mechanism of Action

The mechanism of action of Mcl-1/bcl-2-IN-2 involves inhibiting the prosurvival Bcl-2 proteins to enable the activation of BAX and BAK, apoptosis effectors that permeabilize the outer mitochondrial membrane, triggering apoptosis directly in many cells and sensitizing others to cell death when combined with other antineoplastic drugs .

Safety and Hazards

The safety and hazards associated with Mcl-1/bcl-2-IN-2 are primarily related to its role as a dual inhibitor of Bcl-2 and Mcl-1 . Secondary resistance is common with long-term exposure and often mediated by genetic or adaptive changes in the apoptotic pathway, suggesting that BH3 mimetics are better suited to limited duration, rather than continuous, therapy .

properties

IUPAC Name |

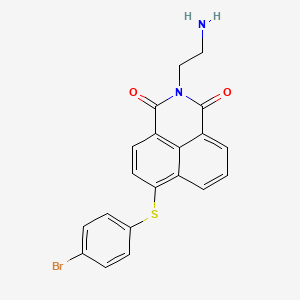

2-(2-aminoethyl)-6-(4-bromophenyl)sulfanylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O2S/c21-12-4-6-13(7-5-12)26-17-9-8-16-18-14(17)2-1-3-15(18)19(24)23(11-10-22)20(16)25/h1-9H,10-11,22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOALFWTLPKKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCN)SC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mcl-1/bcl-2-IN-2 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride](/img/structure/B2473347.png)

![2,4-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473357.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3-chloro-4-fluorobenzenesulfonamido)propanoate](/img/structure/B2473363.png)